molecular formula C10H16 B1201788 1,2,3,4,5-Pentamethylcyclopentadiene CAS No. 4045-44-7

1,2,3,4,5-Pentamethylcyclopentadiene

Cat. No.: B1201788
CAS No.: 4045-44-7
M. Wt: 136.23 g/mol
InChI Key: WQIQNKQYEUMPBM-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,2,3,4,5-Pentamethylcyclopentadiene undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, iron pentacarbonyl, and various metal chlorides. The major products formed from these reactions are organometallic complexes, which are valuable in various catalytic processes .

Mechanism of Action

The mechanism by which 1,2,3,4,5-pentamethylcyclopentadiene exerts its effects primarily involves its role as a ligand in organometallic chemistry. The compound forms stable complexes with various metals, which can then participate in catalytic cycles. For example, in the formation of (pentamethylcyclopentadienyl)iron dicarbonyl dimer, the compound coordinates with iron atoms, facilitating the catalytic transformation of substrates .

Properties

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-1,3-diene
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InChI

InChI=1S/C10H16/c1-6-7(2)9(4)10(5)8(6)3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIQNKQYEUMPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=C1C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID00193466
Record name 1,2,3,4,5-Pentamethylcyclopentadiene
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Molecular Weight

136.23 g/mol
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Physical Description

Colorless or light yellow liquid with a mild odor; [Alfa Aesar MSDS]
Record name 1,2,3,4,5-Pentamethylcyclopentadiene
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CAS No.

4045-44-7
Record name Pentamethylcyclopentadiene
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Record name 1,2,3,4,5-Pentamethylcyclopentadiene
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Record name 1,2,3,4,5-Pentamethylcyclopentadiene
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Record name 1,2,3,4,5-pentamethylcyclopentadiene
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Record name 1,2,3,4,5-PENTAMETHYLCYCLOPENTADIENE
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Synthesis routes and methods

Procedure details

A 250 ml roundbottom flask equipped with a condenser, stirrer, thermometer and dropping funnel with nitrogen inlet was charged with 100 ml THF in which pentamethylbenzyl chloride (19.8 g, 0.10 mol) was dissolved. The solution was cooled to -20° C. and sodium cyclopentadienyl (60 ml, 2.0 M in THF) was added; the solution was stirred for 48 hours at 22° C. GC analysis showed 90% conversion to pentamethylcyclopentadienyl. A precipitate was filtered off and the solvent was evaporated. The remaining residue was recrystallized from hot dichloromethane/petroleum ether. After recrystallization, pentamethylcyclopentadiene (16 g) was obtained. The product was characterized by GC, GC-MS, 13C and 1H NMR.
[Compound]
Name
sodium cyclopentadienyl
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3,4,5-Pentamethylcyclopentadiene
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1,2,3,4,5-Pentamethylcyclopentadiene
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1,2,3,4,5-Pentamethylcyclopentadiene
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1,2,3,4,5-Pentamethylcyclopentadiene
Reactant of Route 5
1,2,3,4,5-Pentamethylcyclopentadiene
Reactant of Route 6
1,2,3,4,5-Pentamethylcyclopentadiene
Customer
Q & A

Q1: What is a reliable method for synthesizing Cp*H on an intermediate scale?

A1: A modified protocol based on initial 2-bromo-2-butene lithiation followed by acid-mediated dienol cyclization offers a reliable method for synthesizing CpH on an intermediate scale (approximately 39 g). This revised procedure avoids the use of mechanical stirring, allows for controlled quenching of excess lithium, and simplifies CpH isolation. []

Q2: What is the molecular formula and weight of Cp*H?

A2: The molecular formula of Cp*H is C10H16, and its molecular weight is 136.23 g/mol. [, ]

Q3: How can I confirm the purity of synthesized Cp*H?

A3: 1H NMR spectroscopy can be utilized to confirm the purity of synthesized CpH. The characteristic singlet peak corresponding to the methyl groups of the Cp ring serves as a reliable indicator of purity. []

Q4: How does Cp*H react with transition metals?

A4: Cp*H readily undergoes metallation reactions with transition metals. It acts as a ligand, coordinating to the metal center through its π-electrons, forming stable organometallic complexes. []

Q5: Can you provide examples of transition metal complexes synthesized using Cp*H?

A5: CpH is widely used in the synthesis of various transition metal complexes, including [CpMCl2]2 complexes of iridium and ruthenium. [] Other examples include (η-C5Me5)2WH2, a bis(η-pentamethylcyclopentadienyl)tungsten dihydride complex. []

Q6: How does the steric bulk of the Cp* ligand influence its reactivity?

A6: The five methyl groups on the Cp* ring provide significant steric hindrance, influencing the reactivity of the metal center in organometallic complexes. This steric bulk can hinder the approach of other reagents, leading to enhanced selectivity in catalytic reactions. [, ]

Q7: How does Cp*H behave in Diels-Alder reactions?

A7: Cp*H participates as a diene in Diels-Alder reactions with various dienophiles, including α-alkoxyvinyl(ethoxy)carbene chromium complexes and N-phenylmaleimide. [, ] The reactions often exhibit high stereoselectivity, influenced by the steric and electronic properties of both the diene and dienophile. [, , ]

Q8: What is the significance of syn-anti stereoselectivity in Cp*H Diels-Alder reactions?

A8: The syn-anti adduct ratios in Cp*H Diels-Alder reactions provide insights into the transition state geometries and the influence of substituents on the reaction pathway. Similar syn-anti ratios with various dienophiles suggest comparable transition states in the exo region. []

Q9: How does the presence of a substituent at the 5-position of Cp*H affect its Diels-Alder reactivity?

A9: Substituents at the 5-position of Cp*H, such as carboxy, alkoxycarbonyl, and cyano groups, significantly influence the stereoselectivity of Diels-Alder reactions, often leading to a high preference for syn-attack products. []

Q10: Can Cp*H undergo reactions other than Diels-Alder cycloadditions?

A10: Yes, CpH can engage in various reactions beyond Diels-Alder cycloadditions. For instance, it can react with sulfenes generated from sulfonic acid derivatives to yield [4+2] cycloadducts. This reaction showcases the versatility of CpH as a reactive diene in cycloaddition chemistry. []

Q11: Are there any catalytic applications of Cp*H-derived metal complexes?

A11: Yes, Cp*H-derived metal complexes find applications in various catalytic reactions, including hydrogen transfer, hydroboration, and hydrogenation. For example, Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]diiridium is an active catalyst for these transformations. []

Q12: How does computational chemistry contribute to understanding Cp*H chemistry?

A12: Computational studies, such as density functional theory (DFT) calculations, provide valuable insights into the electronic structures, bonding, and reaction mechanisms involving Cp*H and its metal complexes. [, , ]

Q13: Have there been computational studies on the Diels-Alder reactions of Cp*H?

A13: Yes, computational studies have been conducted to investigate the mechanism of Diels-Alder reactions involving CpH, such as the reaction of La@C82 with CpH. These studies provide valuable insights into the reaction pathway, transition states, and factors influencing regioselectivity. [, ]

Q14: What are the applications of Cp*H in materials chemistry?

A14: CpH-derived metal complexes are explored as precursors for the preparation of thin films in materials science. For example, Ta(NMe2)4[N(TMS)NMe2], a hydrazido-substituted tantalum(V) complex incorporating a Cp derivative, has been investigated as a potential atomic layer deposition (ALD) precursor for tantalum nitride and tantalum oxide thin films. []

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